molecular formula C9H17NO4 B6168292 4-[(tert-butoxy)carbamoyl]butanoic acid CAS No. 1556634-99-1

4-[(tert-butoxy)carbamoyl]butanoic acid

Cat. No.: B6168292
CAS No.: 1556634-99-1
M. Wt: 203.24 g/mol
InChI Key: UJXJCHJSXKOGAU-UHFFFAOYSA-N
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Description

4-[(tert-butoxy)carbamoyl]butanoic acid is an organic compound with the molecular formula C9H17NO4 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butoxycarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbamoyl]butanoic acid typically involves the reaction of butanoic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butanoic acid+tert-butyl isocyanate4-[(tert-butoxy)carbamoyl]butanoic acid\text{Butanoic acid} + \text{tert-butyl isocyanate} \rightarrow \text{this compound} Butanoic acid+tert-butyl isocyanate→4-[(tert-butoxy)carbamoyl]butanoic acid

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine may be used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbamoyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxycarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(tert-butoxy)carbamoyl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for amines in peptide synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbamoyl]butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbamoyl group can act as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. Additionally, the compound can participate in various chemical reactions, leading to the formation of desired products.

Comparison with Similar Compounds

4-[(tert-butoxy)carbamoyl]butanoic acid can be compared with other similar compounds such as:

    tert-Butyl carbamate: Similar in structure but lacks the butanoic acid moiety.

    tert-Butyl isocyanate: A precursor in the synthesis of this compound.

    Butanoic acid: The parent compound without the tert-butoxycarbamoyl group.

The uniqueness of this compound lies in its combination of the tert-butoxycarbamoyl group and the butanoic acid moiety, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

1556634-99-1

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxyamino]-5-oxopentanoic acid

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-10-7(11)5-4-6-8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

UJXJCHJSXKOGAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONC(=O)CCCC(=O)O

Purity

95

Origin of Product

United States

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